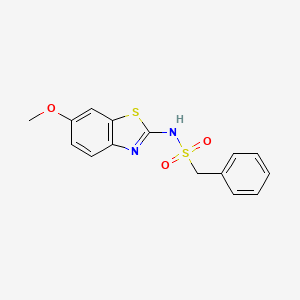

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide is a benzothiazole derivative featuring a methoxy substituent at the 6-position of the benzothiazole core and a phenylmethanesulfonamide group at the 2-position. Benzothiazoles are heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-20-12-7-8-13-14(9-12)21-15(16-13)17-22(18,19)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDLORKLDBJJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with phenylmethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzothiazole derivatives are heavily influenced by substituents on the benzothiazole ring and the nature of the linked functional groups. Below is a detailed comparison with key analogs:

Structural and Crystallographic Insights

- Planarity and Conjugation: The acetamide moiety in adamantyl-acetamide derivatives adopts a nearly planar structure due to conjugation, facilitating stacking interactions .

Intermolecular Interactions :

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article delves into its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 511.6 g/mol. The structure features a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds with benzothiazole structures exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of benzothiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives reached as low as 30 μg/mL, demonstrating their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 30 | MRSA |

| Benzothiazole derivative A | 15.625 | MRSA |

| Benzothiazole derivative B | 31.25 | MRSA |

Anticancer Activity

The compound's anticancer potential has also been explored. Studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. One study demonstrated that certain derivatives could suppress the proliferation of non-small-cell lung carcinoma (NSCLC) cells through mechanisms involving DNA alkylation .

Case Study: Anticancer Mechanism

In vitro studies on NSCLC cells treated with this compound revealed:

- Cell Viability Reduction : The compound reduced cell viability by over 50% at concentrations above 10 μM.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells when treated with the compound.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- PBP2a Inhibition : Similar compounds have shown to inhibit penicillin-binding protein 2a (PBP2a), crucial for bacterial cell wall synthesis. This inhibition leads to increased susceptibility of bacteria to β-lactam antibiotics .

- DNA Interaction : The compound may act as an alkylating agent, modifying DNA structure and function, thereby leading to cell cycle arrest and apoptosis in cancer cells .

Q & A

Basic: What are the standard synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-1-phenylmethanesulfonamide, and what key reaction conditions are required?

Answer:

The synthesis typically involves multi-step reactions starting with the benzothiazole core. Key steps include:

- Step 1: Preparation of the 6-methoxy-1,3-benzothiazol-2-amine intermediate via cyclization of 2-amino-4-methoxyphenol with thiourea under acidic conditions .

- Step 2: Sulfonylation using phenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.

- Step 3: Purification via recrystallization or column chromatography to isolate the product .

Critical reaction conditions include controlled temperatures (0–25°C for sulfonylation), anhydrous solvents (e.g., dichloromethane), and inert atmospheres to prevent oxidation .

Basic: What analytical techniques are essential for confirming the purity and structure of synthesized this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton environments and carbon frameworks. For example, the methoxy group appears as a singlet at ~3.8 ppm, while aromatic protons resonate between 6.8–8.2 ppm .

- Infrared (IR) Spectroscopy: Peaks at ~1320 cm⁻¹ (S=O stretching) and ~1550 cm⁻¹ (C=N of benzothiazole) validate functional groups .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion ([M+H]+) and fragmentation patterns .

- X-ray Crystallography: Resolves bond lengths and angles, especially for confirming sulfonamide geometry (e.g., S–N bond distance ~1.62 Å) .

Advanced: How can researchers resolve discrepancies in structural determination between X-ray crystallography and NMR data for benzothiazole sulfonamides?

Answer:

Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Strategies include:

- Validation Tools: Use SHELXL for refining crystallographic data and cross-checking with NMR-derived torsion angles .

- Variable-Temperature NMR: Detect conformational flexibility by observing signal coalescence at elevated temperatures .

- Computational Modeling: Compare DFT-optimized structures with experimental data to identify energetically favorable conformers .

For example, in related compounds, gauche conformations of substituents observed in crystals may differ from solution-state NMR due to solvation effects .

Advanced: What methodological approaches are employed to analyze structure-activity relationships (SAR) of benzothiazole sulfonamides in enzyme inhibition studies?

Answer:

SAR analysis involves:

- Comparative IC50 Studies: Test derivatives with varied substituents (e.g., methoxy vs. nitro groups) against target enzymes like cyclooxygenase (COX). Example

| Compound | Substituent | IC50 (COX-2 Inhibition) | Reference |

|---|---|---|---|

| N-(6-Methoxy-benzothiazol) | Methoxy | 5 µM | |

| N-(6-Nitro-benzothiazol) | Nitro | 2 µM |

- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate binding poses. For instance, nitro groups enhance π-stacking with Tyr385 in COX-2 .

- Free Energy Calculations: MM/GBSA methods quantify binding affinities and guide substituent optimization .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound during scale-up?

Answer:

- Solvent Selection: Replace dichloromethane with THF to improve solubility of intermediates .

- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .

- Flow Chemistry: Implement continuous flow reactors for precise temperature control and reduced side reactions .

- Green Chemistry: Replace traditional bases with bio-based alternatives (e.g., choline hydroxide) to improve sustainability .

Typical yields increase from 60% (batch) to >85% under optimized flow conditions .

Advanced: What strategies address contradictory biological activity data for benzothiazole sulfonamides across different studies?

Answer:

Contradictions may stem from assay variability or cell line differences. Mitigation strategies:

- Standardized Assays: Use uniform protocols (e.g., MTT for cytotoxicity) and validated cell lines (e.g., MDA-MB-231 for cancer studies) .

- Positive Controls: Include reference inhibitors (e.g., celecoxib for COX-2) to benchmark activity .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

For example, discrepancies in IC50 values for COX-2 inhibition may arise from differences in enzyme sources (human recombinant vs. murine) .

Advanced: How does the methanesulfonyl group influence the electronic properties and reactivity of benzothiazole sulfonamides?

Answer:

The methanesulfonyl group:

- Electron-Withdrawing Effect: Reduces electron density on the benzothiazole ring, increasing susceptibility to nucleophilic attack at the 2-position .

- Hydrogen Bonding: The S=O group acts as a hydrogen bond acceptor, enhancing binding to enzyme active sites (e.g., COX-2) .

- Stability: Sulfonamide derivatives exhibit greater metabolic stability compared to amide analogs, as shown in microsomal assays .

Computational studies (e.g., NBO analysis) confirm charge redistribution, with sulfonyl oxygen carrying a partial charge of −0.45 .

Basic: What in vitro assays are recommended for preliminary evaluation of the anti-inflammatory potential of benzothiazole sulfonamides?

Answer:

- COX Inhibition Assay: Measure IC50 against COX-1 and COX-2 using a fluorometric kit (e.g., Cayman Chemical) .

- Nitric Oxide (NO) Production: Test inhibition in LPS-stimulated RAW 264.7 macrophages .

- Cytokine ELISA: Quantify TNF-α and IL-6 levels in supernatant .

Dose-response curves (0.1–100 µM) and selectivity indices (COX-2/COX-1 ratio) are critical for prioritizing hits .

Advanced: What crystallographic software and validation metrics are critical for resolving complex hydrogen-bonding networks in benzothiazole sulfonamides?

Answer:

- Software: SHELX suite (SHELXL for refinement, SHELXS for structure solution) .

- Validation Metrics:

- R-factor (<5%) and R-free (<7%) for refinement accuracy .

- RMSD for bond lengths (<0.02 Å) and angles (<2°) .

- PLATON checks for missed symmetry or twinning .

For example, in the crystal structure of a related adamantane-benzothiazole derivative, N–H···N hydrogen bonds (2.89 Å) and S···S interactions (3.62 Å) stabilize the lattice .

Advanced: How can molecular dynamics (MD) simulations enhance the understanding of benzothiazole sulfonamide interactions with DNA gyrase?

Answer:

- System Setup: Simulate ligand-DNA gyrase complexes (PDB: 3G75) in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS .

- Binding Free Energy: Calculate ΔGbind using MM/PBSA, focusing on key residues (e.g., Asp73, Arg76) .

- Trajectory Analysis: Identify stable binding poses and hydrogen bond occupancy (>80% during simulation) .

Studies show that the methoxy group forms water-mediated hydrogen bonds with Thr165, enhancing residence time in the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.